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Potassium lactate - 996-31-6

Potassium lactate

Catalog Number: EVT-359133
CAS Number: 996-31-6
Molecular Formula: C3H6KO3
Molecular Weight: 129.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Potassium lactate is a potassium salt of lactic acid. In the food industry, it serves as a food additive primarily for its antimicrobial and flavor-enhancing properties. It is often used in meat and poultry products, both cured and uncured, to inhibit the growth of pathogenic bacteria, particularly Listeria monocytogenes. [, , , , , , , , , , , , , ]

Source

Potassium lactate is primarily derived from the fermentation of sugars, such as glucose or lactose, by lactic acid bacteria. This process converts sugars into lactic acid, which can then be neutralized with potassium carbonate or potassium hydroxide to form potassium lactate. This compound is often found in food products and is recognized for its ability to enhance flavor while also acting as a preservative.

Classification

Potassium lactate is classified as a food additive (E number E326) and is categorized under organic salts. It is also recognized in various contexts such as pharmaceuticals and biochemistry due to its role in metabolic pathways.

Synthesis Analysis

Methods

The synthesis of potassium lactate typically involves two main methods:

  1. Fermentation Process:
    • Sugars are fermented by lactic acid bacteria to produce lactic acid.
    • The lactic acid is then neutralized with potassium hydroxide or potassium carbonate to yield potassium lactate.
  2. Chemical Synthesis:
    • Lactic acid can be reacted with potassium carbonate directly, resulting in the formation of potassium lactate and water.
    • This method allows for more controlled production conditions and purity levels.

Technical Details

The fermentation process requires careful control of temperature and pH to optimize the yield of lactic acid. The neutralization step can be performed using various concentrations of potassium hydroxide, ensuring that the final product meets required specifications for purity and concentration.

Molecular Structure Analysis

Structure

Potassium lactate has a molecular structure characterized by:

  • Molecular Formula: C3H5KO3\text{C}_3\text{H}_5\text{KO}_3
  • Molecular Weight: Approximately 138.21 g/mol
  • Structural Representation: The compound consists of a lactate ion (C3H5O3\text{C}_3\text{H}_5\text{O}_3^-) associated with a potassium ion (K+\text{K}^+).

Data

The compound exhibits a typical ionic bond between the potassium ion and the lactate anion, which contributes to its solubility in water. The presence of hydroxyl groups in its structure enhances its reactivity and interaction with other compounds.

Chemical Reactions Analysis

Reactions

Potassium lactate can undergo several chemical reactions, including:

  1. Dehydration: Under specific conditions, potassium lactate can dehydrate to form lactic anhydride.
  2. Hydrolysis: In aqueous solutions, it can dissociate into lactic acid and potassium ions.
  3. Fermentation: Potassium lactate can be converted back into pyruvate by anaerobic bacteria under certain conditions.

Technical Details

The stability of potassium lactate allows it to remain effective in various applications without significant degradation over time. Its reactions are generally mild, making it suitable for food applications where harsh chemicals are not desirable.

Mechanism of Action

Process

Potassium lactate functions primarily as a preservative by lowering the pH of food products, which inhibits the growth of spoilage microorganisms. It also plays a role in enhancing flavor profiles due to its mild taste.

Data

Research indicates that when used in meat products, potassium lactate can reduce microbial load while maintaining quality attributes such as color and texture. For instance, studies show that it affects proteolytic enzyme activity positively, leading to improved flavor development during curing processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Solubility: Highly soluble in water
  • Odor: Mild odor
  • Density: Approximately 1.1 g/cm³

Chemical Properties

Relevant analyses show that potassium lactate solutions can vary significantly in concentration (commonly around 60% by weight) depending on their intended use .

Applications

Potassium lactate finds numerous applications across different fields:

  1. Food Industry:
    • Used as a preservative and flavor enhancer in processed meats and dairy products.
    • Helps reduce sodium content when replacing sodium chloride in curing mixtures .
  2. Pharmaceuticals:
    • Employed as an electrolyte replenisher in intravenous fluids due to its compatibility with bodily functions.
    • Acts as a buffering agent in various formulations.
  3. Cosmetics:
    • Incorporated into skin-care products for its moisturizing properties.
  4. Agriculture:
    • Utilized as a biopesticide due to its antimicrobial properties against certain pathogens.

Properties

CAS Number

996-31-6

Product Name

Potassium lactate

IUPAC Name

potassium;2-hydroxypropanoate

Molecular Formula

C3H6KO3

Molecular Weight

129.18 g/mol

InChI

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);

InChI Key

BYPIKLIXBPMDBY-UHFFFAOYSA-N

SMILES

CC(C(=O)[O-])O.[K+]

Canonical SMILES

CC(C(=O)O)O.[K]

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